3H-Pyrrolo[1,2-a]indole
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrolo[1,2-a]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)11/h1-6,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHIXUOTOMMONS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=CC3=CC=CC=C3N21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of the Pyrrolo 1,2 a Indole Core in Synthetic Organic Chemistry
The pyrrolo[1,2-a]indole framework is a highly sought-after target in synthetic organic chemistry due to its prevalence in a multitude of biologically active compounds. researchgate.netresearchgate.net The inherent structural complexity and the presence of multiple reactive sites make the synthesis of this scaffold a challenging yet rewarding endeavor for chemists. The development of novel and efficient synthetic methodologies for the construction of the pyrrolo[1,2-a]indole core is a testament to its importance. These strategies often involve elegant cascade reactions and the use of various catalytic systems to achieve high levels of selectivity and yield.
The pyrrolo[1,2-a]indole scaffold can exist as three structural isomers: 9H-pyrrolo[1,2-a]indole, 1H-pyrrolo[1,2-a]indole, and 3H-pyrrolo[1,2-a]indole, distinguished by the position of the sp3 hybridized carbon atom and the extent of conjugation within the ring system. researchgate.net This structural diversity adds another layer of complexity and opportunity for synthetic chemists to explore.
Key synthetic approaches to the pyrrolo[1,2-a]indole core include:
Transition Metal-Catalyzed Cyclizations: Various transition metals, including copper, palladium, and silver, have been effectively employed to catalyze the formation of the pyrrolo[1,2-a]indole ring system. researchgate.netaablocks.com Copper-catalyzed reactions, in particular, are favored due to the low toxicity and cost-effectiveness of the metal. researchgate.net
Radical-Induced Annulation Cascades: These reactions provide a powerful tool for the construction of the tricyclic framework, often proceeding with high atom economy. acs.org
Acid-Mediated Reactions: Brønsted and Lewis acids can promote the cyclization of appropriately substituted precursors to yield the desired pyrrolo[1,2-a]indole derivatives. researchgate.netrudn.ru
1,3-Dipolar Cycloadditions: This method offers a versatile route for the construction of the pyrrole (B145914) ring fused to the indole (B1671886) core. bohrium.com
Domino Reactions: Multi-step reactions that occur in a single pot, known as domino or cascade reactions, provide an efficient and elegant pathway to complex molecules like pyrrolo[1,2-a]indoles. rudn.ruthieme-connect.com
Prevalence of the Pyrrolo 1,2 a Indole Moiety in Natural Products of Research Interest
The pyrrolo[1,2-a]indole moiety is a recurring structural motif in a variety of natural products that exhibit a broad spectrum of biological activities. researchgate.netresearchgate.net The presence of this core structure is often crucial for the observed pharmacological properties, making these natural products and their synthetic analogs subjects of intense research interest.
Some prominent examples of natural products and biologically active compounds containing the pyrrolo[1,2-a]indole scaffold include:
| Compound | Biological Activity |
| Mitomycin C | Antitumor agent aablocks.com |
| Flinderoles A, B, and C | Antimalarial agents acs.orgacs.org |
| Yuremamine | Hallucinogenic and psychoactive effects acs.orgacs.org |
| Isatisine A | Anti-HIV agent aablocks.com |
| JTT-10 | Protein kinase C-β-selective inhibitor acs.org |
The diverse biological profiles of these compounds underscore the importance of the pyrrolo[1,2-a]indole scaffold as a "privileged" structure in drug discovery. researchgate.netresearchgate.net
Historical Context of Pyrrolo 1,2 a Indole Research and Analogous Systems
Research into the synthesis and properties of pyrrolo[1,2-a]indoles dates back several decades, initially driven by the structural elucidation and total synthesis of complex natural products like the mitomycins. aablocks.com Early synthetic efforts laid the groundwork for the development of more sophisticated and efficient methodologies. For instance, an early synthesis of the parent 9H-pyrrolo[1,2-a]indole was reported in 1966. aablocks.com
Over the years, the focus of research has expanded beyond total synthesis to include the development of general and versatile methods for constructing the core scaffold with various substitution patterns. This has been crucial for exploring the structure-activity relationships of different pyrrolo[1,2-a]indole derivatives. The study of analogous systems, such as pyrido[1,2-a]indoles, has also provided valuable insights into the chemical and biological properties of these fused heterocyclic systems. acs.org Comparative studies have revealed, for example, that the five-membered pyrrolo ring in pyrrolo[1,2-a]indole-based quinones leads to greater cytostatic activity compared to the six-membered pyrido ring in analogous structures, a finding attributed to differences in steric congestion. acs.org
Overview of Research Trajectories in 3h Pyrrolo 1,2 a Indole Chemistry
Strategies for Annulation and Ring Formation of the Pyrrolo[1,2-a]indole System
The construction of the tricyclic this compound system is a testament to the ingenuity of organic synthesis. Chemists have devised a variety of strategies, broadly categorized into intramolecular cyclizations and intermolecular reactions, to efficiently assemble this core structure. These methods often employ elegant cascade or domino reactions, streamlining the synthesis and allowing for the introduction of diverse functionalities.
Intramolecular Cyclization Approaches
Intramolecular cyclization represents a powerful and frequently utilized strategy for forging the pyrrolo[1,2-a]indole skeleton. These methods involve the formation of one or more rings from a single precursor molecule, often in a highly controlled and stereoselective manner.
Radical cascade reactions have emerged as a highly efficient tool for the synthesis of complex molecular architectures, including the this compound system. These reactions proceed through a sequence of radical-initiated steps, often leading to the formation of multiple bonds in a single synthetic operation.
One notable example involves the radical cascade cyanoisopropylation/cyclization of 1-methacryloyl-3-phenyl-1H-indole-2-carbonitrile with 2,2′-azobis(2-methylpropionitrile) (AIBN). rsc.org This method provides a direct route to various pyrrolo[1,2-a]indol-3-ones in good to excellent yields and demonstrates good functional group compatibility. rsc.org A key advantage of this protocol is the avoidance of photokatalysts and transition metals, utilizing ethanol (B145695) as a green solvent. rsc.org
Another innovative approach describes a cascade oxidative trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles using AgSCF3. nih.gov This reaction yields novel bis(trifluoromethylthiolated) or trifluoromethylthiolated pyrrolo[1,2-a]indol-3-ones. nih.gov Mechanistic studies suggest the involvement of radical processes in these transformations. nih.gov
Furthermore, a visible-light-promoted cascade cyclization mediated by trifluoromethyl radicals has been developed for the construction of dihydropyrido[1,2-a]indolone skeletons. nih.gov This catalyst-free method efficiently synthesizes a variety of indole (B1671886) derivatives, with mechanistic evidence pointing towards a radical chain process initiated by the homolysis of Umemoto's reagent. nih.gov
| Starting Material | Reagent(s) | Product Type | Key Features |
| 1-methacryloyl-3-phenyl-1H-indole-2-carbonitrile | AIBN | Pyrrolo[1,2-a]indol-3-ones | Photocatalyst and transition-metal-free, green solvent (ethanol). rsc.org |
| N-[(3-aryl)propioloyl]indoles | AgSCF3, (NH4)2S2O8 | Trifluoromethylthiolated pyrrolo[1,2-a]indol-3-ones | Cascade oxidative trifluoromethylthiolation and cyclization. nih.gov |
| N-arylacrylamides | Umemoto's reagent | Trifluoromethylated dihydropyrido[1,2-a]indolones | Visible-light-induced, catalyst-free radical cascade. nih.gov |
Phosphine-catalyzed reactions, particularly those involving an intramolecular Wittig-type annulation, provide an elegant and efficient means to construct the this compound framework. These reactions often proceed under mild conditions and exhibit broad substrate scope.
A notable development is the phosphine-catalyzed umpolung addition/intramolecular Wittig reaction. nih.govresearchgate.net This method allows for the synthesis of a wide array of functionalized 9H-pyrrolo[1,2-a]indoles and pyrrolizines in high yields. nih.gov A key feature of this protocol is the in situ reduction of phosphine (B1218219) oxide, achieved through the use of a silane (B1218182) and a catalytic amount of bis(4-nitrophenyl)phosphate. nih.gov
Another variation involves the phosphine-promoted Michael addition/intramolecular Wittig reaction of 1H-indole-2-carbaldehydes and allenoates. nih.gov This halide- and base-free methodology offers an efficient route to various substituted 9H-pyrrolo[1,2-a]indole derivatives. nih.gov
| Reactants | Catalyst/Promoter | Product | Yield Range |
| 1H-indole-2-carbaldehydes, Allenoates | Phosphine | Substituted 9H-pyrrolo[1,2-a]indoles | 32-88% nih.gov |
| Indole/Pyrrole (B145914) derivatives with ynoates | Phosphine, Silane, bis(4-nitrophenyl)phosphate | 9H-pyrrolo[1,2-a]indoles, Pyrrolizines | 70-98% nih.gov |
Domino reactions, also known as tandem or cascade reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. These strategies are particularly valuable for the rapid construction of complex molecular scaffolds like the this compound core.
An organocatalytic domino strategy has been developed for the asymmetric synthesis of this compound-2-carbaldehydes. thieme-connect.com This reaction proceeds via an aza-Michael addition/intramolecular aldol (B89426) condensation cascade, starting from 1H-indole-2-carbaldehyde and α,β-unsaturated aldehydes. thieme-connect.com Utilizing a diphenylprolinol silyl (B83357) ether catalyst, this method affords the products in moderate to good yields and high to excellent enantiomeric excesses. thieme-connect.com
Palladium-catalyzed domino reactions have also proven effective. A straightforward assembly of polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones is achieved through a domino palladium-catalyzed reaction of indol-2-ylmethyl acetates with 1,3-dicarbonyl derivatives. mdpi.com The nature of the 1,3-dicarbonyl compound plays a crucial role in the outcome of the reaction. mdpi.com The proposed mechanism involves the in situ generation of an indolyl methide intermediate. mdpi.com
| Starting Materials | Catalyst/Reagents | Product | Key Features |
| 1H-indole-2-carbaldehyde, α,β-unsaturated aldehydes | Diphenylprolinol silyl ether | 3-substituted this compound-2-carbaldehydes | Asymmetric synthesis, aza-Michael/aldol cascade. thieme-connect.com |
| Indol-2-ylmethyl acetates, 1,3-dicarbonyl derivatives | Palladium catalyst | Polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones | Domino palladium catalysis, good to excellent diastereoselectivity. mdpi.com |
Intramolecular hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond within the same molecule, is a direct and atom-economical method for constructing nitrogen-containing heterocycles. This strategy has been successfully applied to the synthesis of the this compound system and its analogues.
A gold-catalyzed protocol has been developed to synthesize functionalized 3H-pyrrolo[1,2,3-de]quinoxalines from substituted N-alkynyl indoles. mdpi.comresearchgate.net The reaction proceeds under mild conditions and is compatible with a variety of functional groups, affording the products in good to high yields. mdpi.com The reaction is highly selective, exclusively forming the 6-exo-dig cyclization product, which then isomerizes to the final aromatic system. mdpi.com
Furthermore, a PtCl4-catalyzed hydroamination-triggered cyclization strategy provides access to pyrrolo[1,2-a]quinoxalines. acs.orgnih.gov This reaction utilizes 1-(2-aminophenyl)pyrroles and alkynes containing a tethered hydroxyl group. acs.org The mechanism is noteworthy as it involves multiple catalytic cycles driven by a single platinum catalyst. acs.org
| Substrate | Catalyst | Product | Key Features |
| Substituted N-alkynyl indoles | Gold catalyst | Functionalized 3H-pyrrolo[1,2,3-de]quinoxalines | Mild conditions, high selectivity for 6-exo-dig cyclization. mdpi.comresearchgate.net |
| 1-(2-aminophenyl)pyrroles, alkynes with hydroxyl group | PtCl4 | Pyrrolo[1,2-a]quinoxalines | Hydroamination-triggered cyclization, multiple catalytic cycles. acs.orgnih.gov |
Intermolecular Coupling and Cycloaddition Reactions
Intermolecular reactions, where two or more separate molecules combine to form the desired product, offer a versatile approach to the this compound core. These methods allow for the convergent assembly of complex structures from simpler starting materials.
A notable example is the [3+2] annulation of acylethynylcycloalka[b]pyrroles with Δ1-pyrrolines. nih.gov This catalyst-free reaction proceeds efficiently to afford novel pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles, which are structurally related to the this compound system. nih.gov The reaction conditions are relatively mild, and the yields are generally good to high. nih.gov
Another powerful intermolecular approach is the Cu(OTf)2 catalyzed [6+2] cycloaddition reaction of indolyl-2-carbinols with various dienophiles, such as indole-derived α,β-unsaturated esters, ketones, and nitriles. nih.gov This strategy has been successfully applied to the synthesis of densely substituted pyrrolo[1,2-a]indoles, including optically active derivatives with high diastereoselectivity. nih.gov
[3+2] Cycloaddition Approaches for Pyrrolo[1,2-a]indole Core Synthesis
The [3+2] cycloaddition reaction has emerged as a powerful and convergent strategy for the construction of the pyrrolo[1,2-a]indole core. This approach typically involves the reaction of a three-atom component with a two-atom component to form the five-membered pyrrole ring fused to the indole system.
One notable example involves a visible light-promoted intermolecular [3+2] cycloaddition. rsc.org By merging photocatalysis with Lewis acid catalysis, the diastereoselective and enantioselective synthesis of pyrrolo[1,2-a]indoles has been achieved. rsc.org This reaction occurs between silyl-indole derivatives and α,β-unsaturated N-acyl oxazolidinones. rsc.org
Another effective method is the organocatalytic asymmetric [3+2] cyclization. Chiral phosphoric acid catalysis has been successfully employed in the reaction of α-indolyl propargylic alcohols with 3-alkyl-1H-indoles. nih.gov This strategy affords chiral α-indolyl pyrrolo[1,2-a]indole derivatives in high yields (up to 91%) and with excellent enantioselectivities (up to 99% ee). nih.gov A similar organocatalytic formal [3+2] cycloaddition of 3-substituted 1H-indoles and propargylic alcohols, also catalyzed by a chiral phosphoric acid, provides a direct route to chiral pyrrolo[1,2-a]indoles featuring a tetrasubstituted carbon stereocenter. acs.org
Furthermore, a formal [3+2] cycloaddition reaction between C(3)-substituted indoles and 2-amidoacrylates, catalyzed by (R)-BINOL•SnCl4, has been developed for the enantioselective synthesis of pyrroloindolines, which are structurally related to 3H-pyrrolo[1,2-a]indoles. nih.gov This method provides a convergent pathway to these important scaffolds from simple precursors. nih.gov The reaction is proposed to proceed through a stepwise mechanism involving a conjugate addition followed by an intramolecular cyclization. nih.gov
| Catalyst/Promoter | Reactants | Product Type | Yield | Enantioselectivity (ee) |
| Visible Light / Lewis Acid | Silyl-indole derivatives, α,β-unsaturated N-acyl oxazolidinones | Pyrrolo[1,2-a]indoles | - | High |
| Chiral Phosphoric Acid | α-indolyl propargylic alcohols, 3-alkyl-1H-indoles | α-indolyl pyrrolo[1,2-a]indoles | up to 91% | up to 99% |
| Chiral Phosphoric Acid | 3-substituted 1H-indoles, propargylic alcohols | Chiral pyrrolo[1,2-a]indoles | up to 93% | up to 98% |
| (R)-BINOL•SnCl4 | C(3)-substituted indoles, 2-amidoacrylates | Pyrroloindolines | - | High |
Aza-Michael Addition/Aldol Condensation Cascades for 3H-Pyrrolo[1,2-a]indoles
Cascade reactions, particularly those involving an initial aza-Michael addition followed by an intramolecular aldol condensation, represent an efficient and atom-economical approach to the this compound framework. thieme-connect.com These multi-step sequences, often occurring in a single pot, allow for the rapid assembly of complex molecular architectures from relatively simple starting materials.
A prime example of this strategy is the organocatalytic domino reaction between 1H-indole-2-carbaldehyde and α,β-unsaturated aldehydes. thieme-connect.com This reaction, catalyzed by a diphenylprolinol silyl ether, proceeds through an iminium ion/enamine activation sequence. The process begins with an aza-Michael addition of the indole nitrogen to the activated α,β-unsaturated aldehyde, followed by an intramolecular aldol condensation to construct the fused pyrrole ring. This method provides 3-substituted 3H-pyrrolo[1,2-a]indoles in moderate to good yields (40–71%) and with high to excellent enantiomeric excesses (85 to >99% ee). thieme-connect.com
The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. libretexts.org In the context of pyrrolo[1,2-a]indole synthesis, the indole nitrogen acts as the nucleophile in the initial aza-Michael addition. The subsequent aldol condensation, a reaction between an enolate and a carbonyl group, forms the new ring. tamu.edumasterorganicchemistry.com The combination of these two powerful reactions in a cascade sequence, known as a Robinson annulation when it leads to ring formation, provides a direct entry to the desired heterocyclic system. libretexts.org
| Catalyst | Reactants | Key Steps | Product | Yield | Enantioselectivity (ee) |
| Diphenylprolinol silyl ether | 1H-indole-2-carbaldehyde, α,β-unsaturated aldehydes | Aza-Michael addition, Intramolecular aldol condensation | 3-substituted 3H-pyrrolo[1,2-a]indoles | 40-71% | 85 to >99% |
Dearomatizative Cyclization of Indoles to Pyrrolo[1,2-a]indole Derivatives
Dearomatizative cyclization of indoles has emerged as a powerful strategy for the synthesis of pyrrolo[1,2-a]indole derivatives, providing access to three-dimensional structures from flat aromatic precursors. rsc.orgresearchgate.net This approach involves the disruption of the indole's aromaticity during the cyclization process.
One such method utilizes visible-light induction to trigger a cascade dearomatizative cyclization of indoles with external nucleophiles. rsc.org This reaction yields indole-fused polycyclic compounds with moderate yields, good diastereoselectivities, and excellent regioselectivities. rsc.org Another visible-light-induced dearomative cycloaddition has been reported for indole and pyrrole derivatives, where the excited aromatic substrate undergoes cycloaddition with tethered unsaturated functionalities. researchgate.net
Furthermore, an organocatalytic enantioselective reaction has been developed using α-[4-(4-hydroxyphenyl)phenyl]propargyl alcohols and 3-substituted indoles. researchgate.net A chiral phosphoric acid facilitates a cascade sequence starting with the formation of alkynyl 4,4'-biphenyl quinone methides, leading to an enantioselective intramolecular annulation to produce 3H-pyrrolo[1,2-a]indoles with high efficiency and asymmetric induction. researchgate.net
| Method | Reactants | Key Features | Product |
| Visible-light-induced cascade dearomatizative cyclization | Indoles, external nucleophiles | Good diastereoselectivities, excellent regioselectivities | Indole-fused polycyclic compounds |
| Organocatalytic enantioselective reaction | α-[4-(4-hydroxyphenyl)phenyl]propargyl alcohols, 3-substituted indoles | Chiral phosphoric acid catalysis, cascade sequence | Chiral 3H-pyrrolo[1,2-a]indoles |
Multi-Component Reactions for Pyrrolo[1,2-a]indole Scaffold Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical route to complex molecules like pyrrolo[1,2-a]indoles. researchgate.net These reactions are advantageous due to their operational simplicity, reduction of waste, and potential for creating molecular diversity. researchgate.net
While specific examples of multi-component reactions leading directly to the this compound core are not detailed in the provided search results, the general principle of MCRs is highly relevant to the synthesis of indole-containing heterocycles. researchgate.net For instance, MCRs have been extensively used to synthesize various indole-substituted heterocycles by employing indole derivatives as one of the key components. researchgate.net These reactions often proceed through a cascade of events, such as the formation of an intermediate that then undergoes further reactions with the other components present in the reaction mixture.
A related strategy involves domino reactions, which can be considered a type of MCR. For example, a domino palladium-catalyzed reaction of indol-2-ylmethyl acetates with 1,3-dicarbonyl derivatives has been developed for the straightforward assembly of polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones. mdpi.com This process highlights the power of cascade catalysis in rapidly building the pyrrolo[1,2-a]indole framework.
Catalytic Approaches in this compound Synthesis
Catalysis plays a pivotal role in the modern synthesis of 3H-pyrrolo[1,2-a]indoles, enabling efficient, selective, and often asymmetric construction of this important heterocyclic scaffold. Both organocatalysis and transition metal catalysis have been extensively explored, each offering unique advantages in terms of reactivity, selectivity, and functional group tolerance.
Organocatalysis in Enantioselective this compound Construction
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of 3H-pyrrolo[1,2-a]indoles, providing access to chiral molecules without the need for metal catalysts. thieme-connect.com This approach often relies on the use of small, chiral organic molecules to catalyze reactions with high levels of stereocontrol.
A notable example is the use of diphenylprolinol silyl ether as a catalyst in the domino reaction between 1H-indole-2-carbaldehyde and α,β-unsaturated aldehydes. thieme-connect.com This reaction proceeds via an iminium/enamine activation manifold to afford 3-substituted 3H-pyrrolo[1,2-a]indoles in moderate to good yields and with high to excellent enantioselectivities (85 to >99% ee). thieme-connect.com
Chiral phosphoric acids have also proven to be highly effective organocatalysts for the synthesis of chiral 3H-pyrrolo[1,2-a]indoles. nih.govresearchgate.net For instance, the asymmetric [3+2] cyclization of α-indolyl propargylic alcohols with 3-alkyl-1H-indoles is catalyzed by a chiral phosphoric acid, yielding chiral α-indolyl pyrrolo[1,2-a]indole derivatives with up to 99% ee. nih.gov Similarly, a chiral phosphoric acid-catalyzed formal [3+2] cycloaddition of 3-substituted 1H-indoles and propargylic alcohols provides a direct route to chiral pyrrolo[1,2-a]indoles bearing a tetrasubstituted carbon stereocenter with up to 98% ee. acs.org
The visible light photocatalytic asymmetric synthesis of pyrrolo[1,2-a]indoles via an intermolecular [3+2] cycloaddition represents a synergistic approach, merging photocatalysis with Lewis acid catalysis to achieve high diastereoselectivity and enantioselectivity. rsc.org
| Organocatalyst | Reaction Type | Reactants | Product | Yield | Enantioselectivity (ee) |
| Diphenylprolinol silyl ether | Domino aza-Michael/aldol condensation | 1H-indole-2-carbaldehyde, α,β-unsaturated aldehydes | 3-substituted 3H-pyrrolo[1,2-a]indoles | 40-71% | 85 to >99% |
| Chiral Phosphoric Acid | Asymmetric [3+2] cyclization | α-indolyl propargylic alcohols, 3-alkyl-1H-indoles | α-indolyl pyrrolo[1,2-a]indoles | up to 91% | up to 99% |
| Chiral Phosphoric Acid | Formal [3+2] cycloaddition | 3-substituted 1H-indoles, propargylic alcohols | Chiral pyrrolo[1,2-a]indoles | up to 93% | up to 98% |
Transition Metal-Catalyzed Syntheses
Transition metal catalysis offers a versatile and powerful platform for the synthesis of indoles and their fused derivatives, including the this compound skeleton. elsevierpure.com These methods often involve C-H activation, cross-coupling reactions, or domino processes, enabling the construction of complex molecular architectures with high efficiency and selectivity. elsevierpure.commdpi.com
Palladium catalysis has been successfully employed in a domino reaction of indol-2-ylmethyl acetates with 1,3-dicarbonyl derivatives to assemble polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones. mdpi.com This reaction proceeds through the in situ generation of an indolyl methide intermediate. mdpi.com
Copper catalysis has also found application in the synthesis of indole-based systems. For example, copper(II) acetate (B1210297) has been used in the cyclization of trifluoromethylimino-β-sulfonylaryl intermediates to form indoles. mdpi.com While not a direct synthesis of the this compound core, this demonstrates the utility of copper in constructing the indole nucleus, which can be a precursor to the target scaffold. A copper(II)-catalyzed (3+2) cycloaddition of 2H-azirines to six-membered cyclic enols has also been developed to prepare various pyrrole-fused systems. mdpi.com
Furthermore, a cooperative N-heterocyclic carbene (NHC)/iridium catalysis has been developed for the highly stereoselective and regiodivergent [3+2] and [3+3] annulation reactions of 2-indolyl allyl carbonates with enals, leading to the formation of pyrrolo[1,2-a]indoles with high diastereo- and enantioselectivities. researchgate.net
| Metal Catalyst | Reaction Type | Reactants | Product |
| Palladium | Domino reaction | Indol-2-ylmethyl acetates, 1,3-dicarbonyl derivatives | Polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones |
| Copper(II) | Cycloaddition | 2H-Azirines, Six-membered cyclic enols | Pyrrole-fused systems |
| Iridium (with NHC) | [3+2] Annulation | 2-indolyl allyl carbonates, enals | Pyrrolo[1,2-a]indoles |
Brønsted Acid Catalysis in Pyrrolo[1,2-a]indole Formation
Brønsted acid catalysis provides an efficient, metal-free alternative for the synthesis of the 9H-pyrrolo[1,2-a]indole skeleton. rsc.orgrsc.orgnih.gov An effective method involves a cascade reaction comprising a Friedel–Crafts alkenylation, a 1,6-addition, and a condensation step. rsc.orgrsc.org This protocol allows for the synthesis of highly functionalized 9H-pyrrolo[1,2-a]indoles in moderate to high yields. rsc.orgrsc.org The reaction is initiated by the Brønsted acid-catalyzed Friedel–Crafts alkenylation of an ynone with a 3-substituted indole. rsc.orgrsc.org This is followed by an intramolecular 1,6-addition and a final condensation to yield the product. rsc.orgrsc.org
In a related strategy, acylcyclopropanes can undergo a formal (4+2) cyclocondensation with N-unprotected 3-substituted indoles in the presence of a Brønsted acid catalyst. nih.govacs.org This reaction involves the alkylation of both the N1 and C2 positions of the indole, leading to the 8,9-dihydropyrido[1,2-a]indole scaffold, which is a core structure in many indole alkaloids. nih.govacs.org Various Brønsted acids have been screened, with more acidic catalysts generally providing better efficiency. acs.org
Table 4: Brønsted Acid-Catalyzed Synthesis of Pyrrolo[1,2-a]indole Derivatives
| Entry | Indole Substrate | Coupling Partner | Catalyst | Reaction Type |
|---|---|---|---|---|
| 1 | 3-methylindole | Ynone | p-toluenesulfonic acid | Friedel–Crafts alkenylation/1,6-addition/condensation |
| 2 | 3-methyl-1H-indole | Acylcyclopropane | Diphenylphosphoric acid | (4+2) Cyclocondensation |
| 3 | 3-substituted indoles | Donor-acceptor cyclopropanes | Brønsted Acid | (4+2) Cyclocondensation |
Sustainable and Novel Synthetic Methods for 3H-Pyrrolo[1,2-a]indoles
Recent research has focused on developing more sustainable and novel synthetic routes to pyrrolo[1,2-a]indoles. One notable advancement is a radical-initiated cascade cyanoisopropylation/cyclization reaction. rsc.org This method avoids the use of transition metals and photocatalysts, is scalable, and utilizes ethanol as a green solvent. rsc.org The reaction between 1-methacryloyl-3-phenyl-1H-indole-2-carbonitrile and AIBN (2,2′-azobis(2-methylpropionitrile)) provides various pyrrolo[1,2-a]indol-3-ones in good to excellent yields with broad functional group compatibility. rsc.org
Electrochemical synthesis represents another green and powerful tool. acs.org An electrochemical approach has been developed for the synthesis of spiro[cyclohexane-1,2′-indene]-2,5-dien-4-one derivatives through the reaction of para-quinone methides with haloacetonitrile. acs.org This method involves tandem radical additions to form a spiro skeleton and is noted for its simple operation and good group tolerance under green conditions. acs.org While not directly yielding the pyrrolo[1,2-a]indole core, this demonstrates the potential of electrochemical methods in constructing complex heterocyclic systems through radical pathways, which could be adapted for the target scaffold.
Mechanochemical Synthesis under Neat Conditions
Mechanochemical synthesis, a solvent-free approach that utilizes mechanical force to initiate chemical reactions, has emerged as a sustainable and efficient method for organic synthesis. While specific research on the mechanochemical synthesis of this compound under neat (solvent-free) conditions is still developing, the principles of this methodology offer a promising avenue for future exploration. The advantages of mechanochemistry, such as reduced solvent waste, potentially faster reaction times, and access to different reaction pathways, make it an attractive strategy for the construction of complex heterocyclic systems like the pyrrolo[1,2-a]indole core.
Visible-Light-Induced Transformations for Pyrrolo[1,2-a]indole Derivatives
Visible-light photoredox catalysis has revolutionized organic synthesis by providing a mild and efficient means to generate reactive intermediates. This strategy has been successfully applied to the synthesis of pyrrolo[1,2-a]indole derivatives.
One notable method involves a visible-light-induced dearomatizative cyclization of indoles. nih.gov This process allows for the construction of the pyrrolo[1,2-a]indole framework through a cascade reaction initiated by visible light, offering a novel synthetic route to these important scaffolds. nih.gov Another powerful approach is the transition-metal-free, visible-light-induced tandem acylation/cyclization of N-propargylindoles with acyl oxime esters. nih.govacs.org This reaction proceeds through a nitrogen-centered radical and allows for the synthesis of 2-acyl-substituted 9H-pyrrolo[1,2-a]indoles. nih.govacs.org The mechanism involves the generation of an acyl radical from the acyl oxime ester, which then attacks the alkyne moiety of the N-propargylindole, followed by intramolecular cyclization and isomerization to yield the final product. nih.govacs.org
These visible-light-induced methods are advantageous due to their operational simplicity, mild reaction conditions, and avoidance of transition metals, aligning with the principles of green chemistry. nih.govacs.org
Solvent-Free Approaches in Pyrrolo[1,2-a]indole Synthesis
Solvent-free synthesis offers significant environmental and economic benefits by minimizing waste and simplifying purification processes. Research has demonstrated the feasibility of synthesizing pyrrole derivatives under solvent-free conditions. For instance, 2,4,5-trisubstituted-1H-pyrrol-3-ol type compounds have been synthesized from L-tryptophan by heating equimolar mixtures of alkyl 2-aminoesters, 1,3-dicarbonyl compounds, and a catalytic amount of potassium hydroxide (B78521) without any solvent. mdpi.com This method provides moderate to good yields of the desired products. mdpi.com
While this example does not directly yield the this compound core, it highlights the potential of solvent-free conditions for the synthesis of related heterocyclic structures. The development of solvent-free methodologies for the direct construction of the this compound framework is an active area of research, with the potential to provide more sustainable and efficient synthetic routes.
Enantioselective Synthesis of Chiral 3H-Pyrrolo[1,2-a]indoles
The development of enantioselective methods to access chiral 3H-pyrrolo[1,2-a]indoles is of great importance due to the stereospecific nature of biological systems. These methods often rely on the use of chiral catalysts to control the stereochemical outcome of the reaction.
Chiral Catalyst Development for Stereoselective Pyrrolo[1,2-a]indole Access
A variety of chiral catalysts have been developed for the enantioselective synthesis of pyrroloindolines and related structures. Chiral phosphoric acids have proven to be effective organocatalysts in the synthesis of chiral 3H-pyrrolo[1,2-a]indoles. researchgate.net For example, a chiral phosphoric acid has been used to catalyze the (3+2) annulation of α-FPAs with 3-arylindoles, yielding chiral 3H-pyrrolo[1,2-a]indoles with high efficiency and enantioselectivity. researchgate.net
In the realm of metal catalysis, rhodium(II) carboxylate catalysts, such as Rh2(S-PTAD)4, have been employed for the catalytic asymmetric synthesis of pyrroloindolines via a formal [3+2] cycloaddition of C(3)-substituted indoles with 4-aryl-1-sulfonyl-1,2,3-triazoles as carbene precursors. nih.gov Similarly, iridium catalysts have been utilized in the regio- and enantioselective reverse prenylation of 3-substituted indoles to furnish hexahydropyrrolo[2,3-b]indoles. acs.org These catalytic systems often employ chiral ligands, such as bis-phosphoramidites or novel NHC-phosphoramidites, to induce high levels of enantioselectivity. acs.org The combination of a Lewis acid, such as (R)-BINOL•SnCl4, has also been shown to catalyze the formal [3+2] cycloaddition between C(3)-substituted indoles and 2-amidoacrylates to produce pyrroloindolines with high enantioselectivity. caltech.edu
The development of these and other novel chiral catalysts is crucial for expanding the scope and efficiency of enantioselective pyrrolo[1,2-a]indole synthesis.
Control of Stereochemistry in Fused Pyrrolo[1,2-a]indole Frameworks
Controlling the stereochemistry in the formation of fused pyrrolo[1,2-a]indole frameworks is a significant challenge in synthetic organic chemistry. Recent advances have demonstrated effective strategies to achieve high levels of diastereo- and enantioselectivity.
One successful approach involves the organocatalytic asymmetric (2+3) cycloaddition of 3,3′-bisindoles with isoindolinone-based propargylic alcohols. acs.org This method allows for the synthesis of indolyl-pyrroloindole derivatives bearing both axial and central chirality with excellent diastereoselectivities and enantioselectivities. acs.org The reaction represents the first catalytic asymmetric (2+n) cycloaddition using 3,3′-bisindoles as 1,2-dinucleophiles and provides a novel strategy for the atroposelective construction of axially chiral indole-based scaffolds. acs.org
Another strategy for stereocontrol is the photocatalytic generation of indole radical cations as hydrogen-bonded adducts with chiral phosphate (B84403) anions. nih.gov These noncovalent complexes can be intercepted by radicals to form substituted pyrroloindolines with high enantioselectivity. nih.gov Further elaboration of these adducts can furnish a variety of substituted pyrroloindolines. nih.gov
The choice of catalyst and reaction conditions plays a critical role in dictating the stereochemical outcome. For instance, in the synthesis of chiral 3H-pyrrolo[1,2-a]indoles via the reaction of α-[4-(4-hydroxyphenyl)phenyl]propargyl alcohols and 3-substituted indoles, the use of an appropriate chiral phosphoric acid facilitates a cascade sequence that leads to the desired products with high asymmetric induction. researchgate.net
Elucidation of Reaction Pathways and Intermediates
The formation of the this compound ring system can proceed through diverse reaction pathways, often involving complex cascade sequences and the formation of key intermediates. The elucidation of these pathways and the identification of transient species are critical for optimizing reaction conditions and expanding the scope of these synthetic methodologies.
One notable approach involves a domino palladium-catalyzed reaction of indol-2-ylmethyl acetates with 1,3-dicarbonyl derivatives. rsc.orgmdpi.comic.ac.uk The proposed mechanism for the one-pot synthesis of 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones suggests the in situ generation of an indolyl methide intermediate. ic.ac.uk This intermediate is believed to be common to both base-promoted and palladium-catalyzed processes. ic.ac.uk The reaction sequence is thought to proceed via an addition/cyclization/decarboxylation cascade. rsc.org
Another significant pathway is the gold-catalyzed intramolecular hydroamination of alkynes. mdpi.commdpi.com In the synthesis of functionalized 3H-pyrrolo-[1,2,3-de]quinoxalines from N-alkynyl indoles, the reaction is proposed to proceed through the formation of a hydroamination intermediate via the nucleophilic addition of the amine group to the gold-activated triple bond, followed by a protodeauration step. mdpi.commdpi.com This intermediate then undergoes isomerization to yield the final product. mdpi.commdpi.com
In the context of pyrrolo[1,2-b]pyridazine (B13699388) synthesis, a related heterocyclic system, the reaction mechanism involves the in situ generation of mesoionic oxazolo-pyridazinones. These act as 1,3-dipoles and react with acetylenic dipolarophiles to form tricyclic intermediates, which then eliminate carbon dioxide to yield the final product. mun.ca The structures of intermediates and final products in these reactions are often elucidated using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry, and confirmed by X-ray diffraction analysis. mun.canih.gov
The table below summarizes key proposed intermediates in different reaction pathways leading to pyrroloindole-type structures.
| Reaction Type | Key Proposed Intermediate(s) | Precursors | Ref. |
| Domino Palladium-Catalyzed Reaction | Indolyl methide | Indol-2-ylmethyl acetates and 1,3-dicarbonyl derivatives | rsc.orgic.ac.uk |
| Gold-Catalyzed Intramolecular Hydroamination | Hydroamination intermediate, Gold-keteniminium ion | N-alkynyl indoles | mdpi.commdpi.combeilstein-journals.orgnih.gov |
| 1,3-Dipolar Cycloaddition | Mesoionic oxazolo-pyridazinones (as 1,3-dipoles) | 3(2H)pyridazinone-butanoic acids and acetylenic dipolarophiles | mun.ca |
Role of Iminium Ion/Enamine Activation in Organocatalytic Cascades
Organocatalysis has emerged as a powerful tool for the synthesis of complex molecules, and the activation of substrates through the formation of iminium ions and enamines is a cornerstone of this field. rsc.org These reactive intermediates play a crucial role in various cascade reactions leading to the formation of the this compound scaffold. rsc.orgresearchgate.netresearchgate.net
The general principle of iminium ion catalysis involves the reaction of an α,β-unsaturated aldehyde or ketone with a chiral secondary amine catalyst to form a transient iminium ion. This activation lowers the LUMO of the substrate, making it more susceptible to nucleophilic attack. rsc.org Conversely, enamine catalysis involves the reaction of a carbonyl compound with a chiral secondary amine to form a nucleophilic enamine intermediate, which can then react with electrophiles. rsc.org
In the context of this compound synthesis, organocatalytic cascade reactions often exploit a sequence of iminium and enamine activations. researchgate.net For instance, the assembly of complex spirocyclopentaneoxindoles can be achieved through an iminium-enamine cascade process. researchgate.net These reactions, often catalyzed by prolinol ethers, can construct complex polycyclic structures with high enantioselectivity in a single step. researchgate.net
A notable example is the organocatalytic formal [3+3] cyclization of α-(6-indolyl) propargylic alcohols with 1,3-dicarbonyl compounds. rutgers.edu This reaction is mediated by the in situ formation of alkynyl indole imine methides, which undergo a 1,10-conjugate addition. rutgers.edu Similarly, asymmetric [3+2] annulations of propargylic alcohols with indolylnaphthalenols have been developed, showcasing the versatility of this activation mode. nih.gov The coupling of iminium ion and enamine catalysis within a single reaction vessel allows for the synthesis of highly complex molecules from simple starting materials. rsc.org
The following table provides examples of organocatalytic cascade reactions for the synthesis of pyrrolo[1,2-a]indole and related structures, highlighting the type of activation.
| Reaction | Catalyst Type | Activation Mode | Product Type | Ref. |
| Assembly of Spirocyclopentaneoxindoles | Prolinol ethers | Iminium-enamine cascade | Spirocyclopentaneoxindoles | researchgate.net |
| Formal [3+3] Cyclization | Acetic acid | Iminium ion (via alkynyl indole imine methide) | Pyranocoumarins and pyran derivatives with indole skeleton | rutgers.edu |
| Asymmetric [3+2] Annulation | Chiral phosphoric acid | Iminium ion (via indole imine methide) | Axially and centrally chiral spiroN,N-acetals | nih.gov |
| Quadruple Domino Reaction | Not specified | Iminium–enamine–iminium–enamine sequential activation | Polycyclic spiro-fused carbocyclicoxindoles | researchgate.net |
Radical Processes in Cyclization Reactions to Pyrrolo[1,2-a]indoles
Radical reactions have proven to be a powerful and versatile strategy for the construction of the pyrrolo[1,2-a]indole framework. These processes often proceed under mild conditions and exhibit high functional group tolerance.
A prominent approach involves photocatalytic cyclization cascades initiated by a radical relay mechanism. nih.gov For instance, the reaction of unactivated N-alkene-linked indoles with Langlois' reagent under blue LED irradiation affords a variety of tri/difluoromethylated pyrrolo[1,2-a]indoles. nih.gov Mechanistic studies, supported by DFT calculations, suggest that this transformation proceeds through a rhodamine 6G-induced cyclization cascade involving vinyl addition, a radical relay, and a hydrogen-atom-abstraction (HAA) process.
Another effective method is the radical-initiated cascade cyclization of 1-methacryloyl-3-phenyl-1H-indole-2-carbonitrile with 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN). This protocol provides an efficient route to various pyrrolo[1,2-a]indol-3-ones and is notable for avoiding the use of photocatalysts and transition metals. The reaction is scalable and can be performed in a green solvent like ethanol.
Furthermore, metal-free polychloromethyl radical-initiated cyclizations of unactivated alkenes have been developed using dichloromethane (B109758) (CH₂Cl₂) and chloroform (B151607) (CHCl₃) as radical sources. This method allows for the transformation of N-allyl-indoles into the corresponding C2-(di- and trichloromethyl) pyrrolo[1,2-a]indoles. Mechanistic experiments in related systems have indicated the involvement of a difluoromethyl radical and a single electron transfer (SET) process.
The table below showcases different radical cyclization approaches for the synthesis of pyrrolo[1,2-a]indoles.
| Reaction Type | Radical Source/Initiator | Key Mechanistic Features | Product Type | Ref. |
| Photocatalytic Annulation Cascade | Langlois' reagent / blue LED | Vinyl addition, radical relay, hydrogen-atom-abstraction (HAA) | Tri/difluoromethylated pyrrolo[1,2-a]indoles | nih.gov |
| Radical Cascade Cyanoisopropylation/Cyclization | AIBN | Radical addition and cyclization | Pyrrolo[1,2-a]indol-3-ones | |
| Metal-Free Polychloromethyl Radical-Initiated Cyclization | CH₂Cl₂ or CHCl₃ | Polychloromethyl radical addition | C2-(di- and trichloromethyl) pyrrolo[1,2-a]indoles | |
| Visible-Light-Promoted Cascade Difluoromethylation/Cyclization | Difluoromethyltriphenylphosphonium bromide salt | Single electron transfer (SET) | Difluoromethylated pyrrolo[1,2-a]indolediones |
Isomerization Phenomena in Pyrrolo[1,2-a]indole Systems (e.g., 3H to 9H)
Isomerization processes are significant in the synthesis and chemistry of pyrrolo[1,2-a]indoles, particularly the tautomerization between the 3H and 9H forms. The relative stability of these isomers can be influenced by substituents and reaction conditions, and understanding these phenomena is crucial for controlling the final product structure.
In the context of gold-catalyzed intramolecular hydroamination for the synthesis of 3H-pyrrolo-[1,2,3-de]quinoxalines, the isomerization of a hydroamination intermediate is a key step. mdpi.commdpi.com Theoretical calculations have been employed to rationalize this final step, suggesting that the isomerization can proceed through different modalities, leading to either an imine or an enamine derivative. mdpi.commdpi.com The preferential formation of the imine-type product is attributed to its greater thermodynamic stability compared to the enamine isomer. mdpi.commdpi.com
A plausible mechanism for the synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol type compounds involves a 5-exo-trig intramolecular cyclization to afford 2,4-dihydro-3H-pyrrol-3-ones as intermediates. These intermediates can then tautomerize to the more stable aromatic 1H-pyrrol-3-ol products. DFT calculations have been used to study this tautomeric equilibrium.
While direct studies on the 3H to 9H isomerization of the parent pyrrolo[1,2-a]indole are not extensively detailed in the provided search results, the principles observed in related systems are applicable. The driving force for such isomerizations is often the formation of a more thermodynamically stable, aromatic, or conjugated system.
Kinetic Isotope Effect (KIE) Studies in Pyrrolo[1,2-a]indole Synthesis
Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by providing information about bond-breaking and bond-forming events in the rate-determining step of a reaction. While specific KIE studies on the synthesis of this compound are not extensively documented in the provided search results, the principles of KIE can be applied to understand potential reaction pathways.
In a study on gold(I)-catalyzed intramolecular alkene hydroamination, a related reaction for forming heterocyclic rings, kinetic solvent deuterium (B1214612) isotope effects were observed. nih.gov The study found that KIEs were variable depending on the concentration of protons in the solution, with small deuterium KIEs at low concentrations of deuterated species and large solvent KIEs when comparing reactions in pure methanol (B129727) (CH₃OH) versus deuterated methanol (CD₃OD). nih.gov This suggests the involvement of proton transfer in the reaction mechanism.
Computational studies on the base-catalyzed enolization of 1,3-dimethylindolin-2-ones and the decarboxylation of 3-indole carboxylates have shown how KIEs can be influenced by the structure of the transition state. ic.ac.uk The primary KIE was found to increase as the transition state becomes later, even beyond the point where the bond lengths to the transferring hydrogen are equal. ic.ac.uk
The table below outlines the potential application of KIE in studying pyrrolo[1,2-a]indole synthesis based on related systems.
| Reaction Type in Related Systems | Type of KIE Study | Mechanistic Insight | Potential Application to Pyrrolo[1,2-a]indole Synthesis | Ref. |
| Gold(I)-Catalyzed Intramolecular Alkene Hydroamination | Solvent Deuterium KIE | Involvement of proton transfer in the mechanism | Investigating the role of protonolysis in gold-catalyzed cyclizations | nih.gov |
| Base-Catalyzed Enolization of Indolin-2-ones | Computational KIE | Correlation between KIE and transition state structure | Elucidating the nature of transition states in base-mediated cyclizations | ic.ac.uk |
| Pericyclic Hydrogen Transfer Reaction | Experimental and Computational H/D KIE | Influence of quantum tunneling on primary and secondary KIEs | Assessing the contribution of tunneling in hydrogen transfer steps | |
| H-Abstraction by Heme Compound II Complexes | Computational KIE | Probing the reactive spin state and transition state geometry | Determining the nature of radical intermediates and transition states in radical cyclizations |
Theoretical and Computational Studies of Reaction Mechanisms (e.g., DFT)
Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the intricate details of reaction mechanisms leading to 3H-pyrrolo[1,2-a]indoles. These studies provide valuable insights into reaction pathways, transition state geometries, and the origins of selectivity.
In the context of photocatalytic cyclization cascades, DFT calculations have been instrumental in supporting a proposed mechanism involving a vinyl addition-radical relay and a hydrogen-atom-abstraction (HAA) process. These calculations showed that this pathway is energetically favorable. nih.gov
For gold-catalyzed intramolecular hydroamination reactions, DFT calculations have been used to rationalize the final isomerization step. mdpi.commdpi.com By comparing the stability of the possible imine and enamine isomers, these studies support the experimental observation that the more stable imine-type product is preferentially formed. mdpi.commdpi.com
DFT studies have also been employed to investigate the mechanism of [3+2] cycloaddition reactions. For example, in the reaction between nitroethene and benzonitrile (B105546) N-oxides, DFT calculations indicated a one-step mechanism through an asynchronous transition state. In the context of indolyne chemistry, computational studies have been used to understand the regioselectivity of nucleophilic additions, attributing it to distortion energies in the aryne intermediate.
Furthermore, in a study on the catalyst-dependent cyclization to form polycyclic indolines, DFT calculations were used to explore the different reaction pathways catalyzed by Rh₂(esp)₂ and InCl₃. The calculations helped to elucidate the role of the catalyst in determining the reaction outcome and the origins of regio- and diastereoselectivity.
The following table summarizes the application of DFT in studying various reactions for the synthesis of pyrrolo[1,2-a]indole and related structures.
| Reaction Type | Aspect Studied with DFT | Key Findings | Ref. |
| Photocatalytic Cyclization Cascade | Reaction mechanism | Supported a vinyl addition-radical relay and HAA pathway | nih.gov |
| Gold-Catalyzed Intramolecular Hydroamination | Isomerization of intermediate | The imine isomer is more stable than the enamine isomer | mdpi.commdpi.com |
| [3+2] Cycloaddition Reactions | Reaction mechanism | Indicated a one-step, asynchronous mechanism | |
| Nucleophilic Addition to Indolynes | Regioselectivity | Distortion energies in the indolyne intermediate control regioselectivity | |
| Catalyst-Dependent Cyclization to Polycyclic Indolines | Reaction pathways and selectivity | Elucidated the role of the catalyst (Rh₂(esp)₂ vs. InCl₃) in determining the product distribution |
Spectroscopic Tracking of Reaction Progress and Intermediate Formation
Spectroscopic techniques are fundamental to the mechanistic investigation of chemical reactions, enabling the tracking of reaction progress and the identification of transient intermediates. In the synthesis of 3H-pyrrolo[1,2-a]indoles and related heterocyclic systems, various spectroscopic methods are employed to gain mechanistic insights.
High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for deducing the molecular structures of products and intermediates. In the synthesis of crowned this compound fluorophore macrocycles, HRMS and both 1D and 2D NMR studies were crucial in confirming the formation of the fused pyrrolo[1,2-a]indole moieties through intramolecular fusion.
NMR spectroscopy is particularly powerful for monitoring the progress of a reaction in real-time or by analyzing aliquots taken at different time points. For instance, in the synthesis of pyrrolo[1,2-b]pyridazines, the disappearance of the NH signal of the pyridazine (B1198779) moiety in the ¹H-NMR spectrum and the magnetic non-equivalence of methylene (B1212753) protons were used to confirm the structure of an intermediate ester. mun.ca The regioselectivity of the cycloaddition was also confirmed by NMR analysis of the crude reaction product. mun.ca
In the synthesis of functionalized 3H-pyrrolo-[1,2,3-de]quinoxalines, the characterization of the final products was achieved using ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy, along with HRMS to confirm the elemental composition. mdpi.com Similarly, in the synthesis of pyrrolo[3,2-e]indole-1-carbonitriles, ¹H and ¹³C NMR, IR, and mass spectrometry were used to prove the structures of the synthesized compounds.
The table below lists the spectroscopic techniques used for characterization in various syntheses of pyrrolo[1,2-a]indole and related compounds.
| Synthesized Compound Family | Spectroscopic Techniques Used | Information Obtained | Ref. |
| Crowned this compound Fluorophore Macrocycles | HRMS, 1D & 2D NMR, X-ray Crystallography | Deduction of molecular structures, confirmation of intramolecular fusion | |
| Pyrrolo[1,2-b]pyridazines | IR, ¹H NMR, ¹³C NMR, X-ray Diffraction | Structure assignment of intermediates and final products, confirmation of regioselectivity | mun.ca |
| Functionalized 3H-Pyrrolo-[1,2,3-de]quinoxalines | ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS, Melting Point | Characterization of final products | mdpi.com |
| Pyrrolo[3,2-e]indole-1-carbonitriles | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry (EI and ESI) | Structural proof of products | |
| Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines | ¹H NMR, COSY, NOESY NMR | Identification of isomers based on H-H correlations |
Functionalization of the Pyrrolo[1,2-a]indole Ring System
The functionalization of the this compound ring system can be achieved through various synthetic methodologies, leading to the introduction of a wide array of substituents. One common approach involves the reaction of 3-chloroindole-2-carbaldehyde with triphenylphosphine (B44618) and dialkyl acetylenedicarboxylates in a 1:1:1 addition reaction. This method yields dialkyl 9-chloro-3H-pyrrolo[1,2-a]indole-2,3-dicarboxylates in excellent yields. researchgate.netrsc.org
Furthermore, functionalized pyrrolo[1,2-a]indoles can be prepared via a thermally-induced ring-opening and cyclization reaction starting from aniline-tethered alkylidenecyclopropanes and aldehydes. researchgate.net Another versatile method for constructing this scaffold involves a cascade aza-Michael/aldol reaction of indole-2-carbaldehydes with α,β-unsaturated aldehydes, which furnishes pyrrolo[1,2-a]indole-2-carbaldehydes. researchgate.net
The reactivity of the core also allows for the introduction of functional groups at the 9-position. For instance, derivatives of 3-aminomethyleneamino-2-cyano-9-oxo-9H-pyrrolo[1,2-a]indole and 3-amino-2-cyano-9-oxo-9H-pyrrolo[1,2-a]indole have been synthesized from the reaction of 2-(3,3-diamino-2-cyanoprop-2-enylidene)indolin-3-ones with amide acetals. researchgate.net The reaction pathway and resulting product are dependent on the specific reagents and solvents used. researchgate.net
A summary of selected functionalization reactions is presented below:
| Starting Material(s) | Reagents | Product | Yield |
| 3-Chloroindole-2-carbaldehyde, Triphenylphosphine, Dialkyl acetylenedicarboxylates | - | Dialkyl 9-chloro-3H-pyrrolo[1,2-a]indole-2,3-dicarboxylates | Excellent |
| Aniline-tethered alkylidenecyclopropanes, Aldehydes | Heat | Functionalized 3H-pyrrolo[1,2-a]indoles | - |
| Indole-2-carbaldehydes, α,β-Unsaturated aldehydes | Catalyst 3c, 4 Å MS, Toluene | Pyrrolo[1,2-a]indole-2-carbaldehydes | - |
| 2-(3,3-Diamino-2-cyanoprop-2-enylidene)indolin-3-ones, Amide acetals | - | 3-Aminomethyleneamino-2-cyano-9-oxo-9H-pyrrolo[1,2-a]indole derivatives | - |
Regioselectivity and Stereoselectivity in Derivatization Reactions
Regioselectivity and stereoselectivity are critical aspects in the derivatization of the this compound core, influencing the final structure and potential biological activity of the resulting molecules. Various synthetic strategies have been developed to control the outcome of these reactions.
For instance, the thermal decomposition of 2-azido-3-vinyl-1,4-quinones leads to a smooth ring closure, forming indole-4,7-diones, which are related to the mitomycins. rsc.org In the context of cycloaddition reactions, a Cu(OTf)₂ catalyzed [6 + 2] cycloaddition of indolyl-2-carbinols with dienophiles like indole-derived α,β-unsaturated esters, ketones, and nitriles has been reported for the synthesis of densely substituted pyrrolo[1,2-a]indoles. rsc.org
A notable example of regioselectivity is the intramolecular SEAr reaction of a 4-substituted indole derivative, which proceeds at the indole C3 position to construct a 3,4-fused tricyclic indole. nih.gov This Michael-type addition occurs with both regio- and diastereoselectivity. nih.gov Similarly, acid-catalyzed intramolecular hydroindolation of certain indolylstyrenes can lead to the formation of tetrahydrobenzo[cd]indoles as major products with high regioselectivity. nih.gov
Stereoselectivity has been achieved in the synthesis of fused pyrrolo[1,2-a]indole frameworks through microwave-accelerated intramolecular 1,3-dipolar cycloaddition of N-alkylated Baylis-Hillman derivatives with amino acid derivatives. researchgate.net
Transformations of Functional Groups on this compound Derivatives
Once the this compound core is functionalized, the attached groups can be further transformed to generate a wider diversity of derivatives. A straightforward example is the conversion of dimethyl 9-chloro-3H-pyrrolo[1,2-a]indole-2,3-dicarboxylate to dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-2,3-dicarboxylate, demonstrating the transformation of a chloro group at the 9-position into a ketone. researchgate.net
The electron-rich nature of some pyrrolo[1,2-a]indole derivatives, such as phenylene-bridged bis-pyrrolo[1,2-a]indole crowned macrocycles, makes them susceptible to oxidation. nih.gov Treatment of these macrocycles with trifluoroacetic acid (TFA) generates stable cation radicals that exhibit strong absorption in the near-infrared (NIR) region. nih.gov This reactivity highlights the potential for electronic modification of the core system.
Synthesis of Polycyclic Systems Incorporating this compound
The this compound nucleus can serve as a building block for the construction of more complex polycyclic systems. A notable example is the synthesis of expanded crowned macrocycles that contain two pyrrolo[1,2-a]indole moieties within their framework. nih.govresearchgate.net These structures are formed through an acid-catalyzed condensation followed by an intramolecular fusion reaction. researchgate.net X-ray crystallography has revealed that the two pyrrolo[1,2-a]indole units in these macrocycles are parallel to each other. nih.gov
Other complex polycyclic systems have also been synthesized. For instance, pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline and pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinoline derivatives have been prepared through a sequence involving site-selective cross-coupling, acid-mediated cycloisomerization, and a final Pd-catalyzed C-H arylation ring-closing reaction. mdpi.com The synthesis of various other polycyclic aromatic compounds incorporating imidazole, thiazine, and oxathiine rings fused with a pyrrolo-quinoxaline system has also been reported. mdpi.com
A phosphine-catalyzed umpolung addition followed by an intramolecular Wittig reaction provides a route to functionalized 9H-pyrrolo[1,2-a]indoles. figshare.com This catalytic protocol is applicable to a wide range of substrates. figshare.com
Strategies for Introducing Chiral Centers onto the Pyrrolo[1,2-a]indole Skeleton
The introduction of chiral centers onto the this compound skeleton is of significant interest for the development of enantiomerically pure compounds with potential applications in medicinal chemistry. Several strategies have been successfully employed to achieve this.
One approach utilizes a chiral auxiliary. The Cu(OTf)₂ catalyzed [6 + 2] cycloaddition reaction of indolyl-2-carbinols has been extended to the synthesis of optically active pyrrolo[1,2-a]indoles with high diastereomeric excess (>97% de) by employing a chiral auxiliary-based method. rsc.org
Another powerful strategy involves enantioselective catalysis. A photocatalytic method for generating indole radical cations as hydrogen-bonded adducts with chiral phosphate anions has been developed. acs.org These chiral, noncovalent, open-shell complexes can be intercepted by the stable nitroxyl (B88944) radical TEMPO• to form alkoxyamine-substituted pyrroloindolines with high levels of enantioselectivity. acs.org Further elaboration of these optically enriched adducts can be achieved through a catalytic single-electron oxidation/mesolytic cleavage sequence, allowing for interception by various nucleophiles. acs.org
Bio Inspired Synthesis and Biosynthetic Investigations
Mimicking Natural Product Biosynthesis for Pyrrolo[1,2-a]indole Analogues
Bio-inspired synthesis endeavors to replicate nature's elegant and efficient chemical transformations in the laboratory. This approach has been particularly fruitful in the synthesis of pyrrolo[1,2-a]indole analogues. By mimicking key enzymatic reactions, chemists can devise novel synthetic routes that are often more concise and stereoselective than traditional methods. ub.edu
A central theme in the bio-inspired synthesis of this scaffold is the construction of the pyrroloindoline core from tryptophan or tryptamine (B22526) derivatives. ub.edu These strategies often involve an intramolecular cyclization that mirrors proposed biosynthetic steps. For instance, the Pictet-Spengler reaction, a well-established method for forming tetrahydroisoquinolines and related heterocyclic systems, has been adapted to construct the pyrrolo[1,2-a]indole framework.
Furthermore, the study of how organisms produce these compounds has led to the development of biomimetic syntheses that utilize similar reaction cascades. These approaches not only provide access to a diverse range of analogues for biological screening but also serve to test and refine proposed biosynthetic hypotheses. The successful application of biomimetic strategies underscores their power in the efficient synthesis of complex natural products. rsc.org
Strategies for the Synthesis of Natural Products Containing the Pyrrolo[1,2-a]indole Core (e.g., Yuremamine, Chimonanthines)
The development of synthetic routes to natural products featuring the pyrrolo[1,2-a]indole core has been a significant area of research, with yuremamine and the chimonanthine (B1196302) family of alkaloids serving as prominent targets.
Initially, yuremamine , isolated from Mimosa tenuiflora, was thought to possess a pyrrolo[1,2-a]indole structure. wikipedia.orgnih.gov However, a bio-inspired total synthesis led to a structural revision, revealing it to be a flavonoidal indole (B1671886). rsc.orgrsc.org The proposed biosynthesis, which guided the synthetic effort, involved a diastereoselective coupling between N,N-dimethyltryptamine (DMT) and the flavanol leucorobinetinidin. rsc.org This work highlights the crucial interplay between biosynthetic propositions and synthetic validation in correctly assigning natural product structures. rsc.orgresearchgate.net
The chimonanthines are a group of dimeric alkaloids that contain two hexahydropyrrolo[1,2-a]indole units. mdpi.com Their synthesis has been a long-standing challenge due to the sterically hindered vicinal quaternary stereocenters at the point of dimerization. nih.govacs.org A key strategy in their synthesis is a biomimetic oxidative dimerization of tryptamine-derived precursors, which mimics the proposed biosynthetic pathway. mdpi.comudel.edu Other successful approaches include reductive dimerization strategies and copper-mediated asymmetric cyclodimerization of chiral tryptamine derivatives. nih.govacs.orgudel.edu These methods have enabled the concise and enantioselective total syntheses of various members of the chimonanthine family. udel.eduacs.org
| Natural Product | Key Synthetic Strategy | Precursor(s) |
|---|---|---|
| Yuremamine (initially proposed structure) | Bio-inspired coupling of DMT and a flavanol | N,N-Dimethyltryptamine (DMT), Leucorobinetinidin |
| Chimonanthines | Biomimetic oxidative dimerization, Reductive dimerization, Copper-mediated asymmetric cyclodimerization | Tryptamine derivatives |
Elucidation of Putative Biosynthetic Pathways to 3H-Pyrrolo[1,2-a]indoles
Understanding the biosynthetic pathways to 3H-pyrrolo[1,2-a]indoles provides a blueprint for their bio-inspired synthesis and opens avenues for engineering novel derivatives through biocatalysis. The biosynthesis of this scaffold is widely believed to originate from the amino acid L-tryptophan. rsc.orgrsc.org
The initial step involves the decarboxylation of tryptophan to form tryptamine. rsc.orgrsc.org This is followed by a key intramolecular cyclization to form the tricyclic pyrroloindoline core. rsc.orgresearchgate.net For dimeric alkaloids like the chimonanthines, the proposed pathway involves the oxidative dimerization of two N-methyltryptamine units. caltech.edu Isotopic labeling studies using tritiated tryptophan and tryptamine have provided strong evidence for these precursors in the biosynthesis of chimonanthine in Chimonanthus fragrans. rsc.orgrsc.org These experiments confirmed that the conversion proceeds without the loss of tritium, supporting the proposed cyclization mechanism. rsc.org
The elucidation of these pathways is an ongoing process, with researchers continuing to identify and characterize the specific enzymes responsible for each transformation. This knowledge is critical for harnessing nature's synthetic machinery for the production of these valuable compounds. rsc.orgresearchgate.net
| Precursor | Key Biosynthetic Step | Resulting Structure/Intermediate |
|---|---|---|
| L-Tryptophan | Decarboxylation | Tryptamine |
| Tryptamine | Intramolecular Cyclization | Pyrrolo[1,2-a]indole core |
| N-Methyltryptamine (x2) | Oxidative Dimerization | Chimonanthine scaffold |
Advanced Characterization and Analytical Techniques in 3h Pyrrolo 1,2 a Indole Research
Structural Elucidation by X-ray Crystallography
Single-crystal X-ray crystallography stands as the gold standard for unambiguously determining the solid-state structure of molecules. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule.
For derivatives of the 3H-pyrrolo[1,2-a]indole scaffold, X-ray crystallography has been instrumental. A notable example is the structural analysis of 2,3-Dihydro-1H-pyrrolo[1,2-a]indole-9-carbonitrile, a compound that serves as a model for the mitosenes, which are biologically active compounds featuring the pyrrolo[1,2-a]indole core. researchgate.net The study revealed that the asymmetric unit of this compound contains two independent molecules. nih.gov The five-membered rings in both molecules adopt an envelope conformation. nih.gov In the crystal structure, the molecules are stabilized by a combination of weak C-H···N hydrogen bonds and π–π stacking interactions. researchgate.netnih.gov
Crystal Data for 2,3-Dihydro-1H-pyrrolo[1,2-a]indole-9-carbonitrile researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₂H₁₀N₂ |
| Molecular Weight | 182.22 |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 9.1383 (3) |
| b (Å) | 9.5340 (3) |
| c (Å) | 12.3138 (4) |
| α (°) | 90.794 (2) |
| β (°) | 90.528 (2) |
| γ (°) | 116.272 (2) |
| Volume (ų) | 961.78 (5) |
| Z | 4 |
| Temperature (K) | 173 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile tool for the structural analysis of this compound derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the confirmation of the core structure and the position of various substituents.
In ¹H NMR spectra of researchgate.netnih.govtriazolo[4',5':3,4]pyrrolo[1,2-a]indoles, aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm), with specific coupling constants (J values) providing information on the substitution pattern of the aromatic rings. acgpubs.org For instance, doublets with a J value of 8.0 Hz are characteristic of ortho-coupled protons on a benzene (B151609) ring. acgpubs.org The methylene (B1212753) protons (CH₂) of the pyrroloindole system show distinct signals, often as singlets or multiplets depending on their chemical environment. acgpubs.org
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and bonding environment. For example, carbonyl carbons in pyrrolo[1,2-a]indole-1,8(5H)-diones appear at highly deshielded values (e.g., δ > 160 ppm). researchgate.net
Selected ¹H and ¹³C NMR Data for a researchgate.netnih.govtriazolo[4',5':3,4]pyrrolo[1,2-a]indole Derivative acgpubs.org
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | 7.80 (d, J = 8.0 Hz, 2H), 7.71 (d, J = 8.0 Hz, 1H), 7.53 (d, J = 8.0 Hz, 1H), 7.41 (d, J = 8.0 Hz, 2H), 7.34 - 7.30 (m, 1H), 7.19 (s, 1H), 7.09 - 7.05 (m, 1H), 5.24 (s, 2H) |
| ¹³C NMR | 161.57, 139.38, 136.41, 135.29, 134.27, 128.62 (2C), 127.32, 125.29 (2C), 124.41, 123.64, 122.08, 121.36, 110.91, 107.55, 42.47 |
High-Resolution Mass Spectrometry (HRMS) for Compound Characterization
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of the molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
For various synthesized derivatives of the this compound scaffold, Electrospray Ionization (ESI) is a commonly used soft ionization technique in HRMS. The resulting mass spectra often show the protonated molecule [M+H]⁺, which allows for the direct confirmation of the molecular weight. For example, in the synthesis of researchgate.netnih.govtriazolo[4',5':3,4]pyrrolo[1,2-a]indoles, ESI-MS was used to confirm the formation of the target products by identifying their corresponding [M+H]⁺ peaks. acgpubs.org Similarly, the characterization of various pyrrolo[1,2-a]indole-1,8(5H)-diones was supported by GC/MS analysis, which provided the molecular ion peak [M+H]⁺. researchgate.net
Examples of ESI-MS Data for this compound Derivatives acgpubs.org
| Compound | Molecular Formula | Calculated [M+H]⁺ | Observed [M+H]⁺ |
| 1-(4-chlorophenyl)-1,4-dihydro researchgate.netnih.govtriazolo[4',5':3,4]pyrrolo[1,2-a]indole | C₁₇H₁₁ClN₄ | 307.07 | 307 |
| 1-(3,4-dichlorophenyl)-1,4-dihydro researchgate.netnih.govtriazolo[4',5':3,4]pyrrolo[1,2-a]indole | C₁₇H₁₀Cl₂N₄ | 341.03 | 341 |
| 1-(4-nitrophenyl)-1,4-dihydro researchgate.netnih.govtriazolo[4',5':3,4]pyrrolo[1,2-a]indole | C₁₇H₁₁N₅O₂ | Not Specified | 291 |
Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC-MS)
Chromatographic methods are essential for the separation of target compounds from reaction mixtures and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS), is a particularly powerful technique for analyzing complex mixtures of indole (B1671886) derivatives. mdpi.com
The separation of different indole compounds can be optimized by adjusting the mobile phase composition, typically a mixture of an aqueous solvent and an organic solvent like acetonitrile. mdpi.comnih.gov A gradient elution, where the strength of the organic solvent is increased over time, is often employed to achieve well-resolved peaks for compounds with varying polarities. mdpi.com The choice of the stationary phase, such as a C18 column, is also crucial for effective separation. nih.gov
In the context of pyrrolo[1,2-a]indole synthesis, column chromatography using silica (B1680970) gel is a standard method for purification. nih.gov The progress of the purification is often monitored by thin-layer chromatography (TLC). For more rigorous purity assessment and analysis, LC-MS provides both retention time data from the chromatography and mass data from the spectrometer, allowing for the confident identification and quantification of the desired product and any impurities. mdpi.comnih.gov
Optical Spectroscopy and Chiroptical Methods for Stereochemical Analysis (e.g., Polarimetry)
When this compound derivatives are synthesized as single enantiomers, chiroptical methods are necessary to determine their stereochemical configuration and purity. These techniques measure the differential interaction of the chiral molecule with left and right circularly polarized light.
An organocatalytic enantioselective reaction has been developed for the synthesis of chiral 3H-pyrrolo[1,2-a]indoles. researchgate.net While the specific chiroptical data was not detailed in the abstract, such syntheses typically rely on techniques like polarimetry to measure the optical rotation of the product, which indicates the presence of a single enantiomer in excess. Circular Dichroism (CD) spectroscopy, which measures the difference in absorption of left and right circularly polarized light, can provide more detailed information about the stereochemistry of the molecule. These methods are crucial for confirming the success of an asymmetric synthesis and for characterizing the properties of the chiral product. cas.cz
Computational and Theoretical Studies on 3h Pyrrolo 1,2 a Indole
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, and it has been widely applied to the 3H-pyrrolo[1,2-a]indole scaffold and its derivatives. These calculations provide valuable information about the molecule's geometry, stability, and electronic nature.
DFT studies on macrocycles incorporating the this compound moiety have revealed significant structural details. For instance, calculations on phenylene-bridged bis-pyrrolo[1,2-a]indole crowned macrocycles indicated that these large structures are highly nonplanar and adopt distorted, trapezoidal, or 'U' shaped conformations. researchgate.netresearchgate.net X-ray crystallography data has confirmed these computational predictions, showing that pyrrolo[1,2-a]indole units can deviate from the mean plane of the macrocycle. researchgate.net Geometric parameters calculated by DFT have shown good agreement with experimental data from X-ray crystallography for various spirooxindole-pyrrolidine hybrids, which can be related to the pyrroloindole core. psgcas.ac.in
From an electronic standpoint, DFT calculations have consistently shown that the this compound system and its derivatives are electron-rich. researchgate.netresearchgate.net This characteristic is crucial as it influences their reactivity and potential for use in electronic materials. Studies on pyrrolo[1,2-i] researchgate.netnih.gov phenanthrolines, which contain a similar fused heterocyclic system, demonstrate that the presence of extended π-electron conjugation stimulates electron transfer and electrical conduction. mdpi.com The thermal activation energies for these compounds, determined experimentally and supported by theoretical understanding, are in the range of 0.68–0.78 eV, which is characteristic of semiconductors. mdpi.com Time-dependent DFT (TD-DFT) calculations have also been successfully used to corroborate experimentally observed absorption and emission spectra of fluorescent this compound-based macrocycles. researchgate.net
Table 1: Selected DFT-Calculated Properties of Pyrrolo[1,2-a]indole-Related Systems
| Compound Type | DFT Method/Basis Set (if specified) | Key Findings | Reference |
| Phenylene-bridged bis-pyrrolo[1,2-a]indole macrocycles | Not specified | Highly nonplanar, trapezoidal structure, electron-rich nature. | researchgate.net |
| Crowned this compound fluorophore macrocycles | Not specified | Puckered and distorted 'U' shaped structure. | researchgate.net |
| Spirooxindole-pyrrolidine hybrids | Not specified | Geometric parameters agree well with X-ray crystallography data. | psgcas.ac.in |
| Pyrrolo[1,2-i] researchgate.netnih.gov phenanthroline derivatives | Not specified | Thermal activation energies between 0.68 and 0.78 eV, n-type semiconductor. | mdpi.com |
Theoretical Investigations of Reactivity and Selectivity in Pyrrolo[1,2-a]indole Syntheses
Theoretical calculations are instrumental in elucidating the complex mechanisms of reactions that form the this compound skeleton. They help rationalize observed reactivity, regioselectivity, and stereoselectivity, guiding the development of more efficient synthetic methods. rsc.org
For example, in the BF3·OEt2-promoted Lewis-acid cascade reactions for synthesizing highly substituted pyrrolo[1,2-a]indoles, quantum chemistry calculations have been used to support the proposed reaction mechanism. nih.gov These reactions are noted for being highly regio- and diastereoselective. nih.gov Similarly, in the gold-catalyzed synthesis of functionalized 3H-pyrrolo-[1,2,3-de]quinoxalines from N-alkynyl indoles, theoretical calculations were employed to rationalize the final isomerization step of the proposed mechanism. mdpi.com The calculations helped to explain the observed selectivity by indicating that the stability differences between two possible isomers dictate the formation of the final imine-type product. mdpi.com
The synthesis of 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones via a domino palladium-catalyzed reaction involves a proposed cascade reaction, and understanding the stability of intermediates is key to explaining the reaction outcomes. mdpi.com Mechanistic studies, often supported by computational analysis, have also been conducted for radical-initiated cascade cyclization reactions that produce pyrrolo[1,2-a]indol-3-ones, leading to a plausible proposed mechanism. nih.gov These theoretical investigations provide a deeper understanding of the stereo-electronic factors that control the reaction pathways, yields, and selectivity in the synthesis of this important heterocyclic scaffold. rsc.org
Molecular Modeling and Docking Studies for Biological Target Interactions (Excluding Pharmacodynamic Predictions)
Molecular modeling and docking are computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein. These studies are crucial for understanding the structural basis of a compound's biological activity.
Several studies have used molecular docking to investigate the interaction of pyrrolo[1,2-a]indole derivatives with various biological targets. For instance, in-silico molecular docking and all-atomistic molecular dynamic (MD) simulations suggest that certain synthesized pyrrolo[1,2-a]indole derivatives can bind stably at the active site of the mycobacterial secreted tyrosine phosphatase B (MptpB) enzyme, which is an emerging anti-mycobacterial drug target. nih.gov Deep learning-based affinity predictions and MMPBSA-based energy calculations were used to further analyze the docked poses. nih.gov
In another study, docking simulations were performed on novel 3a,4-dihydro-3H- researchgate.netrsc.orgnih.govoxazaphospholo[3,4-a]indole-1-oxide derivatives with the K-Ras oncoprotein, a target in various cancers. thesciencein.org The simulations revealed promising interactions, with one compound exhibiting the strongest binding affinity. thesciencein.org Similarly, docking studies of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives within the active sites of EGFR and BRAF kinase domains revealed key binding interactions. nih.gov These interactions included hydrogen bonds with crucial residues like Met790 and Lys745, pi-H interactions with Val726, and ionic bonds with Asp855 and Lys745. nih.gov Such detailed interaction maps are vital for the rational design of more potent and selective inhibitors.
Table 2: Examples of Molecular Docking Studies with Pyrrolo[1,2-a]indole-Related Scaffolds
| Compound Scaffold | Biological Target | Key Findings from Docking Study | Reference |
| Densely substituted pyrrolo[1,2-a]indoles | Mycobacterial tyrosine phosphatase B (MptpB) | Stable binding at the active site, analyzed with MD simulations and MMPBSA calculations. | nih.gov |
| 3a,4-dihydro-3H- researchgate.netrsc.orgnih.govoxazaphospholo[3,4-a]indole-1-oxide | K-Ras oncoprotein | Showed promising interactions and binding affinity. | thesciencein.org |
| 5-Chloro-indole-2-carboxylate / Pyrrolo[3,4-b]indol-3-one | EGFRT790M/BRAFV600E Pathways | Formed multiple hydrogen bonds, pi-H interactions, and ionic bonds with key active site residues (Met790, Lys745, Asp855). | nih.gov |
| Pyrrolo[2,3-b]pyridine derivatives | Ectonucleotidases NPP1 and NPP3 | Revealed interactions with key binding site residues (e.g., Thr256, His380 for NPP1; His329, Thr205 for NPP3). | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Studies (Excluding Dosage and Clinical Efficacy)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This is achieved by correlating physicochemical properties or calculated molecular descriptors of the compounds with their measured activity.
QSAR studies have been applied to various indole-based scaffolds, including those related to the pyrrolo[1,2-a]indole core, to understand the structural requirements for specific biological activities. For example, a QSAR analysis was performed on a series of spiro[3H-indole-3,2'(1'H)-pyrrolo[3,4-c]pyrrole]-2,3',5'(1H,2'aH,4'H)-triones to explore the structural features governing their anti-tumor properties. nih.govresearchgate.net This analysis, combined with 3D-pharmacophore modeling, found that the potency of these compounds was mainly related to their basic skeleton. nih.gov
In another study on dispiroindole derivatives, QSAR studies revealed statistically significant 3-descriptor models with good predictive ability (r² prediction = 0.605-0.773). nih.gov For a series of pyrrolo- and pyridoquinolinecarboxamides, QSAR analysis showed that their diuretic activity was determined by geometric and spatial structure, logP, energy values, and specific RDF- and 3D-MoRSE-descriptors. uran.ua The analysis indicated that activity increases with higher logP, refractivity, and dipole moment, and with lower molecular volume and surface area. uran.ua These models provide valuable guidance for designing new analogues with potentially enhanced activity by identifying the key molecular descriptors that positively or negatively influence the biological outcome.
Emerging Research Directions and Future Perspectives for 3h Pyrrolo 1,2 a Indole Chemistry
Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability
The demand for pyrrolo[1,2-a]indoles has spurred the development of diverse and efficient synthetic strategies. researchgate.net These can be broadly categorized into transition-metal-catalyzed cyclizations, acid-mediated reactions, and radical-induced annulation cascades. researchgate.net A key focus in recent years has been the development of more sustainable and atom-economical methods.
One approach involves the use of Brønsted acidic ionic liquids as recyclable catalysts for the reaction between indoles and chalcones, which produces water as the only byproduct. thieme-connect.com This metal- and solvent-free method offers a green alternative to traditional syntheses. thieme-connect.com Similarly, calcium(II)-catalyzed [2+3] annulation of enynones provides a sustainable and atom-economical route to 9H-pyrrolo[1,2-a]indole frameworks. researchgate.net Mechanochemical synthesis under neat conditions, using an ionic liquid catalyst in a ball mill, represents another environmentally friendly approach that offers shorter reaction times and high yields. github.io
Researchers are also exploring domino reactions, which allow for the construction of complex molecules in a single step. For example, a TiCl4/t-BuNH2-mediated hydroamination/annulation domino reaction of δ-keto-acetylenes has been developed for the synthesis of novel pyrrolo[1,2-a]indol-2-carbaldehydes. acs.org Furthermore, copper-catalyzed cascade reactions are being utilized to synthesize functionalized pyrrolo[1,2-a]indoles. acs.orgacs.org
| Methodology | Key Features | Catalyst/Reagents | Advantages |
|---|---|---|---|
| Brønsted Acidic Ionic Liquid Catalysis | Reaction of indoles and chalcones | 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium tosylate | Metal- and solvent-free, recyclable catalyst, water as sole byproduct. thieme-connect.com |
| Calcium(II)-Catalyzed [2+3] Annulation | Annulation of enynones | Ca(II) salts | Sustainable, atom-economical. researchgate.net |
| Mechanochemical Synthesis | Ball-milling of propargyl alcohols and 3-substituted 1H-indoles | [BSMIM]OTs ionic liquid | Solvent-free, shorter reaction times, high yields. github.io |
| Domino Hydroamination/Annulation | Reaction of δ-keto-acetylenes | TiCl4/t-BuNH2 | Forms complex products in a single step. acs.org |
| Copper-Catalyzed Cascade Cyclization | Radical cascade of N-substituted indole-3-aldehydes with aryl alkenes | Copper salts | Provides access to structurally diverse derivatives. acs.org |
Exploration of New Biological Activities and Target Mechanisms (Excluding Clinical Applications)
The pyrrolo[1,2-a]indole framework is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including antitumor, antibacterial, anti-inflammatory, and antinociceptive properties. researchgate.net Research is ongoing to discover new biological targets and mechanisms of action for this versatile scaffold.
For instance, certain pyrrolo[1,2-a]indole derivatives have been investigated as potential inhibitors of the mycobacterial secreted tyrosine phosphatase B (MptpB) enzyme, which is an emerging target for anti-mycobacterial drugs. researchgate.net Molecular docking and dynamic simulation studies suggest that these compounds can bind stably to the active site of the enzyme. researchgate.net Other derivatives have been synthesized and are slated for screening against Leukemia L 1210, inspired by the structure of the potent antitumor agent Mitomycin C. nih.gov
The diverse pharmacological profile of this class of compounds continues to drive research into their potential therapeutic applications. The core structure is present in numerous biologically active natural products and pharmaceutical compounds, highlighting its importance in medicinal chemistry. researchgate.net
Design and Synthesis of Advanced Pyrrolo[1,2-a]indole Derivatives with Tunable Properties
A significant area of research is the design and synthesis of novel pyrrolo[1,2-a]indole derivatives with tailored electronic and steric properties. By modifying the substituents on the tricyclic core, chemists can fine-tune the compound's characteristics for specific applications.
For example, the introduction of a trifluoromethyl (CF3) group can significantly alter the biological and material properties of the molecule. researchgate.net The development of methods for constructing chiral pyrrolo[1,2-a]indole frameworks is also a major focus, as the stereochemistry of the molecule can have a profound impact on its biological activity. researchgate.net
The synthesis of polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones has been achieved through a domino palladium-catalyzed reaction, allowing for the introduction of various functional groups. mdpi.com Furthermore, a temperature-controlled divergent synthesis has been developed to produce either tetrasubstituted alkenes or pyrrolo[1,2-a]indole derivatives from the same starting materials, offering a versatile approach to a range of complex molecules. ucl.ac.uk These advanced synthetic strategies enable the creation of libraries of diverse pyrrolo[1,2-a]indole derivatives for screening in various applications.
Applications Beyond Medicinal Chemistry: Materials Science (e.g., Dye-Sensitized Solar Cells)
The unique photophysical properties of pyrrolo[1,2-a]indole derivatives have led to their exploration in the field of materials science. evitachem.comresearchgate.net Their strong fluorescence and tunable electronic characteristics make them promising candidates for applications in organic electronics. researchgate.net
Specifically, derivatives of pyrrolo[1,2-a]indole have been investigated as dye sensitizers in dye-sensitized solar cells (DSSCs). researchgate.net The ability to modify the structure and thus the absorption and emission properties of these compounds is crucial for optimizing their performance in such devices. Research in this area focuses on designing new derivatives with enhanced light-harvesting capabilities and improved charge transfer dynamics. The development of highly fluorescent pyrido[1,2-a]indole derivatives, which exhibit quantum yields of up to 80%, further highlights the potential of this scaffold in optoelectronic applications. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Technologies
To accelerate the discovery and optimization of pyrrolo[1,2-a]indole-based compounds, researchers are beginning to integrate automated synthesis and flow chemistry technologies. beilstein-journals.org These approaches offer several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the ability to rapidly generate libraries of compounds for high-throughput screening.
Automated synthesis platforms can be programmed to perform multi-step syntheses, purifications, and analyses, significantly reducing the time and effort required for drug discovery and materials development. beilstein-journals.org Flow chemistry, where reactions are carried out in a continuous stream, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. The application of these technologies to the synthesis of pyrrolo[1,2-a]indoles is still an emerging area but holds great promise for the future.
Addressing Key Research Gaps in Pyrrolo[1,2-a]indole Chemistry
Despite the significant progress in the field, several research gaps remain in the chemistry of 3H-pyrrolo[1,2-a]indoles. A key challenge is the development of synthetic routes for the construction of certain complex frameworks, such as the cyclopenta ontosight.aiaablocks.compyrrolo biindole structure, which has yet to be exploited. researchgate.net
Further research is also needed to fully elucidate the mechanism of action for many of the biologically active pyrrolo[1,2-a]indole derivatives. evitachem.com A deeper understanding of their interactions with biological targets will be crucial for the rational design of more potent and selective therapeutic agents.
In the area of materials science, there is a need to develop a broader range of pyrrolo[1,2-a]indole-based materials with tailored optical and electronic properties. This includes the synthesis of new derivatives with enhanced stability and performance in devices such as DSSCs. Addressing these research gaps will be essential for unlocking the full potential of this versatile and important class of heterocyclic compounds.
Q & A
Basic Research Questions
Q. What catalytic systems are effective for synthesizing 3H-Pyrrolo[1,2-a]indole derivatives, and how do they differ in methodology?
- Rhodium Catalysis : Rh(III)-catalyzed C–H alkenylation with directing group (DG) migration enables divergent synthesis of alkynylated 3H-pyrrolo[1,2-a]indol-3-ones via [3+2] annulation. Key features include redox-neutral conditions, high regio-/stereoselectivity, and yields up to 85% .
- Gold Catalysis : Au(I) catalysts facilitate cyclization of N-aryl 2-alkynylazetidines to 2,3-dihydropyrrolo[1,2-a]indoles, critical for alkaloid synthesis (e.g., harmalidine). This method requires 11 steps from but-3-yn-1-ol but faces challenges in selective oxidation .
- Photochemical Methods : Visible-light-induced dearomatizative cyclization of indoles with external nucleophiles achieves pyrrolo[1,2-a]indoles with >70% yields and excellent regioselectivity, avoiding transition metals .
Q. How can researchers optimize yields in cyclization reactions using N-[(3-aryl)propioloyl]indoles?
- Substituent effects at the indole 3-position significantly impact trifluoromethylthiolation/cyclization outcomes. Electron-withdrawing groups (e.g., NO₂, Cl) yield mono-SCF₃ products (45–60%), while unsubstituted substrates produce bis-SCF₃ derivatives (65–82%). AgSCF₃ and oxidative conditions (K₂S₂O₈) are critical .
Q. What factors ensure stereoselectivity in dearomatizative cyclization reactions?
- Solvent polarity and nucleophile choice (e.g., alcohols vs. amines) control stereochemical outcomes. For example, methanol as a nucleophile in visible-light-mediated reactions ensures >90% ee via hydrogen-bonding stabilization of intermediates .
Advanced Research Questions
Q. How do steric/electronic factors influence regioselectivity in Rh(III)-catalyzed C–H activation?
- Additives and solvents dictate regioselectivity: AgSbF₆ (Lewis acid) in acetone favors pyrimido[1,2-a]indole derivatives (PIIDOs) via ortho-C–H activation, while NaSbF₆ (Lewis base) in DCE promotes alternative cyclization pathways. Substrates with electron-rich arenes enhance DG migration efficiency .
Q. What strategies address challenges in selective oxidation of 2,3-dihydropyrrolo[1,2-a]indoles?
- Oxidizing the 2α-position requires tailored conditions. For silylated intermediates (e.g., 6b), desilylation/tosylation followed by azido substitution avoids degradation. MnO₂ or CrO₃ under anhydrous conditions achieves selective oxidation but risks overoxidation .
Q. How do fused ring systems (pyrrolo vs. pyrido) affect quinone methide (QM) reactivity and bioactivity?
- Pyrrolo[1,2-a]indole QMs : Faster nucleophile trapping (pKa ~7) due to planar geometry enhances cytostatic activity.
- Pyrido[1,2-a]indole QMs : Axial hydrogens in the 6-membered ring slow trapping but improve QM stability. This reduces cytotoxicity but increases DNA alkylation potential .
Methodological Considerations
Q. How can conflicting data on catalytic efficiency (Rh vs. Au) be reconciled?
- Rh catalysis excels in modularity (divergent synthesis) but requires precise DG design. Au catalysis is superior for alkaloid scaffolds but suffers from step-count limitations. Comparative studies suggest Rh is preferable for functionalized indolones, while Au suits natural product intermediates .
Q. What analytical techniques validate pyrroloindole scaffold formation?
- X-ray crystallography : Confirms regioselectivity in alkynylated indolones .
- NMR kinetics : Tracks QM formation/reaction rates (e.g., ¹H NMR for trapping with thiols) .
- HPLC-MS : Monitors photochemical reaction progress and byproduct formation .
Key Research Gaps
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
